molecular formula C12H10F2N2O2 B10960156 N-(3,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(3,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10960156
M. Wt: 252.22 g/mol
InChI Key: FUQKKIKHHBFRNI-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide is a chemical compound characterized by the presence of difluorophenyl and isoxazolecarboxamide groups

Preparation Methods

The synthesis of N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide typically involves several steps. One common method includes the reaction of 3,4-difluoroaniline with 4,5-dimethylisoxazole-3-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Chemical Reactions Analysis

N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, contributing to its antimicrobial properties .

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide can be compared with other similar compounds, such as:

The uniqueness of N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide lies in its specific structural features and the combination of difluorophenyl and isoxazolecarboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H10F2N2O2/c1-6-7(2)18-16-11(6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17)

InChI Key

FUQKKIKHHBFRNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=CC(=C(C=C2)F)F)C

Origin of Product

United States

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